molecular formula C8H10N2O2 B1370764 6-Cyclopropyl-3-methylpyrimidine-2,4(1H,3H)-dione

6-Cyclopropyl-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1370764
M. Wt: 166.18 g/mol
InChI Key: SJCKLNPJUZKFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA. The unique structure of this compound, featuring a cyclopropyl group and a methyl group, may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of cyclopropylamine with a suitable diketone or diester, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

6-Cyclopropyl-3-methylpyrimidine-2,4(1H,3H)-dione may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe for biological pathways.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biological pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Cyclopropyl-3-methylpyrimidine-2,4(1H,3H)-dione might include other pyrimidine derivatives with different substituents, such as:

  • 6-Methylpyrimidine-2,4(1H,3H)-dione
  • 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione
  • 3-Methylpyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may impart distinct chemical and biological properties compared to other pyrimidine derivatives. This could include differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H10N2O2/c1-10-7(11)4-6(5-2-3-5)9-8(10)12/h4-5H,2-3H2,1H3,(H,9,12)

InChI Key

SJCKLNPJUZKFGN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2CC2

Origin of Product

United States

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